N-[2-(azepan-1-yl)ethyl]cyclobutanamine
Description
N-[2-(Azepan-1-yl)ethyl]cyclobutanamine is a secondary amine featuring a cyclobutane ring directly bonded to an amino group, which is further connected via an ethylene chain to an azepane moiety (a seven-membered saturated nitrogen-containing ring). This structure confers unique physicochemical properties, such as moderate lipophilicity due to the azepane ring and conformational rigidity from the cyclobutane system.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-4-10-14(9-3-1)11-8-13-12-6-5-7-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCWBMAPLZPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-bromoethylazepane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-[2-(azepan-1-yl)ethyl]cyclobutanamine is primarily utilized as a precursor in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions makes it valuable for developing pharmaceuticals and agrochemicals. The compound can participate in:
- Oxidation : Transforming it into N-oxides using reagents like potassium permanganate.
- Reduction : Converting unsaturated bonds into saturated derivatives using hydrogen gas in the presence of palladium catalysts.
- Substitution : Engaging in nucleophilic substitutions at the azepane ring or ethyl linker with alkyl halides or acyl chlorides.
These reactions facilitate the creation of a wide array of derivatives, enhancing its utility in synthetic chemistry .
Biological Research
Ligand Studies and Biochemical Assays
In biological contexts, this compound has been investigated for its potential role as a ligand in receptor studies. Its structural characteristics enable it to interact with various biological targets, which can be crucial for understanding receptor dynamics and signaling pathways.
Case Study: Receptor Interaction
Research has shown that compounds similar to this compound can act as agonists or antagonists at specific receptors. For instance, studies on cyclobutane derivatives have highlighted their binding affinities and specificities, suggesting that this compound could be further explored for its therapeutic potential in modulating receptor activity .
Medicinal Applications
Therapeutic Potential
The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of drugs targeting neurological disorders. The structural features of this compound may contribute to its efficacy as a drug candidate.
Case Study: Neuropharmacology
In recent studies, compounds derived from similar structures have demonstrated neuroprotective effects. For example, research into poly(ADP-ribose) polymerase (PARP) inhibitors has shown that certain derivatives can enhance cell survival in models of neurodegeneration . this compound could serve as a scaffold for developing novel PARP inhibitors.
Industrial Applications
Specialty Chemicals Production
The compound is also relevant in industrial chemistry, particularly in producing specialty chemicals and materials such as polymers and surfactants. Its unique properties allow it to function effectively in various formulations.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The compound’s key distinguishing feature is the azepane group, which contrasts with substituents in related molecules:
- Morpholine derivatives: E.g., N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) () replaces azepane with a six-membered morpholine ring containing an oxygen atom.
- Aromatic substituents : E.g., N-[2-(4-Fluorophenyl)ethyl]cyclobutanamine () substitutes azepane with a fluorophenyl group. The fluorine atom introduces electronegativity and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Cycloalkane variations : E.g., N-(1-cyclohexylpropan-2-yl)butan-1-amine () employs a cyclohexane ring instead of cyclobutane, increasing steric bulk and altering conformational flexibility .
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-[2-(Azepan-1-yl)ethyl]cyclobutanamine | Azepane | C₁₃H₂₅N₂ | ~209.35* | Seven-membered N-ring; moderate lipophilicity |
| N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) | Morpholine | C₁₇H₂₄N₂O | 261.1967 | Oxygen-containing ring; higher polarity |
| N-[2-(4-Fluorophenyl)ethyl]cyclobutanamine | Fluorophenyl | C₁₂H₁₅FN | 204.23* | Electronegative F atom; enhanced lipophilicity |
| N-(1-cyclohexylpropan-2-yl)butan-1-amine | Cyclohexane | C₁₃H₂₇N | 197.36 | Six-membered aliphatic ring; increased bulk |
*Calculated based on structural formula due to lack of direct HRMS data in evidence.
Physicochemical Properties
- Lipophilicity : Azepane’s seven-membered ring likely increases lipophilicity compared to morpholine (logP ~1.5–2.0 vs. ~0.5–1.0), but less than fluorophenyl derivatives (logP ~2.5–3.0) .
- Solubility : Morpholine’s oxygen atom in 9q may improve aqueous solubility (e.g., ~50–100 µg/mL) compared to azepane analogs, which are expected to have lower solubility (<50 µg/mL) .
Biological Activity
N-[2-(azepan-1-yl)ethyl]cyclobutanamine is a compound of increasing interest in pharmacological research due to its potential therapeutic applications, particularly in neurology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a cyclobutane ring linked to an azepane moiety. The synthesis typically involves the reaction of cyclobutanamine with 2-bromoethylazepane under basic conditions, often using solvents like dichloromethane or tetrahydrofuran.
Synthetic Route:
- Reactants: Cyclobutanamine, 2-bromoethylazepane
- Conditions: Basic medium (e.g., potassium carbonate), organic solvent (e.g., dichloromethane)
- Yield Optimization: Continuous flow reactors and automated systems are employed for industrial production to enhance yield and purity.
This compound interacts with various receptors in the central nervous system (CNS). Its mechanism may involve acting as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and neuronal excitability. Notably, studies have indicated that similar compounds can modulate histamine H3 receptors, which are implicated in cognitive processes and neurological disorders .
Key Findings:
- Receptor Interaction: Potential modulation of H3 receptors, associated with memory and cognition.
- Neurochemical Effects: In vivo studies suggest that low concentrations can increase acetylcholine release in the hippocampus, enhancing muscarinic transmission .
Case Studies and Research Findings
-
Neuropharmacology Studies :
- A study demonstrated that this compound could enhance acetylcholine release in rat models, indicating its potential role as a cognitive enhancer .
- Another investigation revealed that compounds structurally related to this compound showed significant binding affinities for muscarinic receptors, particularly M1 sites, suggesting a selective action that could be harnessed for therapeutic purposes .
- Histamine Receptor Modulation :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with related compounds such as N-[2-(azepan-1-yl)ethyl]cyclopentanamine and N-[2-(azepan-1-yl)ethyl]cyclohexanamine. The unique cyclobutane structure offers distinct steric and electronic properties that may enhance its reactivity and binding affinity compared to its analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(azepan-1-yl)ethyl]cyclopentanamine | Cyclopentane ring | Larger ring may influence reactivity |
| N-[2-(azepan-1-yl)ethyl]cyclohexanamine | Cyclohexane ring | Increased steric hindrance |
| This compound | Cyclobutane ring | Distinct steric/electronic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
